molecular formula C35H56N10O15 B1666603 Dapta CAS No. 106362-34-9

Dapta

Cat. No. B1666603
M. Wt: 856.9 g/mol
InChI Key: AKWRNBWMGFUAMF-ZESMOPTKSA-N
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Description

“Dapta” appears to refer to two different entities. One is a low-code backend and integration platform that automates business workflows using AI . The other is a web application that creates, visualizes, tests, and automates simulation workflows .

Scientific Research Applications

Neuroprotection and HIV-1-Associated Cognitive Impairment

DAPTA has been investigated for its neuroprotective effects and potential benefits in HIV-1-associated cognitive-motor impairment. A study by Goodkin et al. (2006) found that DAPTA, known as a CCR5 antagonist, did not show an overall cognitive effect in a clinical trial, but certain subgroups with greater impairment and specific CD4 cell counts showed significant improvement (Goodkin et al., 2006).

Coordination Chemistry and Applications

Mahmoud et al. (2020) discussed the small air-stable hydrophilic aminophosphine DAPTA, highlighting its role in forming metal complexes in water, and its applications in catalysis, medicinal inorganic chemistry, and as photoluminescent materials (Mahmoud et al., 2020).

Antiviral and Immunological Benefits

Polianova et al. (2003) reported on DAPTA's role as an antiviral, highlighting its ability to reduce the monocyte reservoir of HIV to undetectable levels in most patients. This study also noted immune benefits, such as increased gamma-interferon-secreting T-cells, without drug-related toxicity (Polianova et al., 2003).

Impact on CD4-Anti CD4 Lymphocyte Interaction

Walczak et al. (1991) explored DAPTA's inhibitory effect on CD4-anti CD4 binding, demonstrating a significant temperature- and dose-dependent effect (Walczak et al., 1991).

Chemokine Receptor-5 (CCR5) as a Receptor for DAPTA

Polianova et al. (2005) found that DAPTA potently inhibits the binding of gp120 Bal and CM235 to CCR5, suggesting that CCR5 is a DAPTA receptor. This study explains DAPTA's mechanism as an antiviral entry inhibitor for R5 tropic HIV-1 isolates (Polianova et al., 2005).

Antimetastatic and Antiangiogenic Activities

Nowak‐Sliwinska et al. (2011) examined ruthenium(II) compounds, including DAPTA, for their effects on endothelial cell function, discovering their antiangiogenic activity and potential in anticancer therapies (Nowak‐Sliwinska et al., 2011).

Anti-HIV-1 Activity and Prevention of Neuronal Damage

Pollicita et al. (2007) demonstrated DAPTA's anti-HIV-1 activity in monocytes/macrophages and its ability to inhibit apoptosis in neuronal cells, suggesting its importance in preventing HIV infection in the central nervous system and resultant neuronal AIDS (Pollicita et al., 2007).

Therapeutic Effects on Psoriasis

Raychaudhuri et al. (1998) investigated DAPTA's antichemotactic activities, offering a possible explanation for its therapeutic efficacy in resolving psoriatic lesions (Raychaudhuri et al., 1998).

Safety And Hazards

The safety data sheet for “Dapta” suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

“Dapta” as a low-code backend and integration platform has a promising future. It’s being used to automate business workflows using AI, which is a growing trend in the tech industry . As a synthetic peptide, “Dapta” shows potential in the medical field as an anti-HIV agent .

Relevant Papers

One relevant paper discusses the use of “Dapta”, a C-C chemokine receptor 5 (CCR5) antagonist, in an experimental autoimmune encephalomyelitis model in mice . The study showed that DAPTA has significant neuroprotective potential in EAE via the downregulation of inflammatory mediators and NF-κB/Notch signaling .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRNBWMGFUAMF-ZESMOPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapta

CAS RN

106362-34-9
Record name Adaptavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAPTA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16290
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAPTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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